molecular formula C11H8ClNO3 B7861853 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B7861853
M. Wt: 237.64 g/mol
InChI Key: HVVMMXRLTHSOKN-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. This compound belongs to the class of quinolones, which are heterocyclic aromatic organic compounds. Quinolones are widely recognized for their broad-spectrum antibacterial properties and are used in the synthesis of various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced techniques such as flow chemistry and metal-catalyzed reactions to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in halogenated quinoline derivatives .

Scientific Research Applications

7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is explored for its antibacterial properties and potential use in the treatment of various infections.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antibacterial properties, it is believed to inhibit bacterial DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV. This inhibition prevents the replication and transcription of bacterial DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid include:

  • Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolones

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methyl groups at specific positions on the quinoline ring enhances its reactivity and potential as a precursor for the synthesis of various bioactive molecules .

Properties

IUPAC Name

7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-5-7(12)3-2-6-9(14)4-8(11(15)16)13-10(5)6/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVMMXRLTHSOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=CC2=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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